3-Oxopentan-2-yl methanesulfonate
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Overview
Description
3-Oxopentan-2-yl methanesulfonate: is an organic compound with the molecular formula C6H10O4S It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxopentan-2-yl methanesulfonate typically involves the reaction of 3-oxopentan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. The general reaction scheme is as follows:
3-Oxopentan-2-ol+Methanesulfonyl chloride→3-Oxopentan-2-yl methanesulfonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-Oxopentan-2-yl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted products such as azides, thiocyanates, or amines.
Reduction: 3-Hydroxypentan-2-yl methanesulfonate.
Oxidation: 3-Oxopentanoic acid derivatives.
Scientific Research Applications
Chemistry: 3-Oxopentan-2-yl methanesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to modify biomolecules through sulfonation reactions. It can also serve as a probe to study enzyme-catalyzed reactions involving sulfonate esters.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as enzyme inhibitors or as precursors to active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Oxopentan-2-yl methanesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical transformations, where the sulfonate group is replaced by other functional groups.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes that catalyze sulfonation or desulfonation reactions. It can also act as a substrate for enzymes involved in the metabolism of sulfonate esters.
Comparison with Similar Compounds
Methyl methanesulfonate: Another sulfonate ester with similar reactivity but different applications.
Ethyl methanesulfonate: Used as a mutagen in genetic research.
Isopropyl methanesulfonate: Similar reactivity but different physical properties.
Uniqueness: 3-Oxopentan-2-yl methanesulfonate is unique due to the presence of both a carbonyl group and a sulfonate ester in its structure. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
111772-76-0 |
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Molecular Formula |
C6H12O4S |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
3-oxopentan-2-yl methanesulfonate |
InChI |
InChI=1S/C6H12O4S/c1-4-6(7)5(2)10-11(3,8)9/h5H,4H2,1-3H3 |
InChI Key |
OYMGTSCBLQZGNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)OS(=O)(=O)C |
Origin of Product |
United States |
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